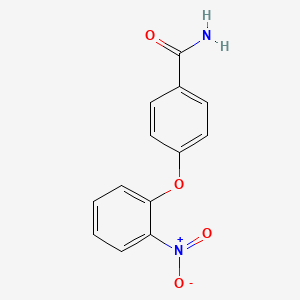
4-(2-Nitrophenoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitrophenoxy)benzamide is a chemical compound that has been studied for its potential antiviral properties . It has been designed and synthesized to fulfill the basic pharmacophoric features of deubiquitinase (DUB) inhibitors .
Synthesis Analysis
The synthesis of 4-(2-Nitrophenoxy)benzamide derivatives involves the design and creation of compounds that fulfill the basic pharmacophoric features of DUB inhibitors . The molecular docking of the designed compounds against deubiquitinase enzymes of various viruses was carried out .Molecular Structure Analysis
The molecular structure of 4-(2-Nitrophenoxy)benzamide is designed to fulfill the basic pharmacophoric features of DUB inhibitors . The molecular docking of the designed compounds against deubiquitinase enzymes of various viruses was carried out .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-(2-Nitrophenoxy)benzamide derivatives are designed to create compounds that fulfill the basic pharmacophoric features of DUB inhibitors .Scientific Research Applications
Antiviral Agents
4-(2-Nitrophenoxy)benzamide derivatives have been explored as potential antiviral agents. The molecular docking of these compounds against deubiquitinase enzymes of various viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2, has been carried out. These studies aim to fulfill the basic pharmacophoric features of DUB inhibitors, which play a crucial role in the life cycle of these viruses .
Deubiquitinase Inhibition
The inhibition of deubiquitinase (DUB) enzymes is a promising strategy for antiviral drug development. 4-(2-Nitrophenoxy)benzamide derivatives have shown significant results in molecular docking studies, suggesting their potential as DUB inhibitors. This could lead to the development of new effective antiviral agents .
Molecular Modeling
Molecular modeling techniques have been employed to design new derivatives of 4-(2-Nitrophenoxy)benzamide that can act as DUB inhibitors. This involves computational methods to predict the interaction between the derivatives and the target viral enzymes .
In Vitro Antiviral Screening
After the molecular modeling phase, the synthesized 4-(2-Nitrophenoxy)benzamide derivatives undergo in vitro antiviral screening. This helps in determining their effectiveness against specific viruses and their potential as antiviral drugs .
Structure-Activity Relationship (SAR)
The structure–activity relationship (SAR) of 4-(2-Nitrophenoxy)benzamide derivatives is studied to understand how the chemical structure influences the biological activity. This information is crucial for medicinal chemists to optimize and develop more potent antiviral candidates .
ADMET and Toxicity Studies
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are conducted to evaluate the drug-like properties of the 4-(2-Nitrophenoxy)benzamide derivatives. These studies are essential for predicting the safety and efficacy of the compounds before moving to clinical trials .
Antioxidant Activities
Research has also been conducted to explore the antioxidant activities of new derivatives of 4-(2-Nitrophenoxy)benzamide. Antioxidants are important for protecting cells from damage caused by free radicals .
Antibacterial Activities
In addition to antiviral properties, 4-(2-Nitrophenoxy)benzamide derivatives may also possess antibacterial activities. This makes them potential candidates for the development of new antibacterial drugs .
Mechanism of Action
Target of Action
The primary target of 4-(2-Nitrophenoxy)benzamide are deubiquitinase (DUB) enzymes . These enzymes play a crucial role in many viruses, including Adenovirus, HSV-1, coxsackievirus, and SARS-CoV-2 . Inhibition of DUB enzymes has been reported as an effective approach to develop new antiviral agents .
Mode of Action
4-(2-Nitrophenoxy)benzamide derivatives are designed and synthesized to fulfill the basic pharmacophoric features of DUB inhibitors . They interact with the DUB enzymes of the aforementioned viruses, as revealed by molecular docking . This interaction leads to the inhibition of the DUB enzymes, thereby potentially preventing the viruses from functioning effectively .
Biochemical Pathways
These enzymes play a crucial role in protein degradation and regulation, and their inhibition can disrupt the life cycle of the viruses .
Pharmacokinetics
In silico admet and toxicity studies have demonstrated that the tested members have a good profile of drug-like properties .
Result of Action
The biological data showed very strong to strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM against Adenovirus, HSV-1, and coxsackievirus . Compounds 8c, 8d, 10b, and 8a were found to be the most potent against Adenovirus, HSV-1, coxsackievirus, and SAR-CoV-2, respectively .
Future Directions
The future directions for the research on 4-(2-Nitrophenoxy)benzamide involve further optimization to obtain more potential antiviral candidates . The structure–activity relationship (SAR) of the newly designed and synthesized compounds regarding their in vitro results may help medicinal chemists in this optimization .
properties
IUPAC Name |
4-(2-nitrophenoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O4/c14-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)15(17)18/h1-8H,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZULVSEXRNJRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenoxy)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

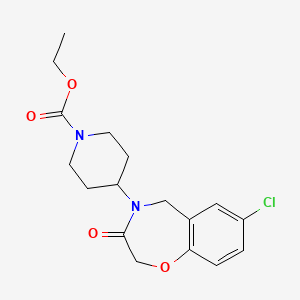
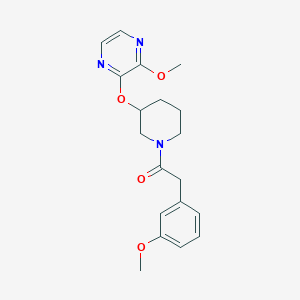



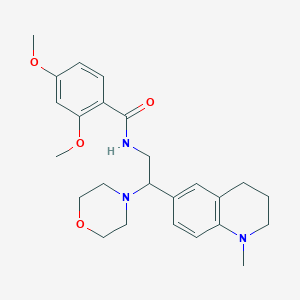
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2917181.png)
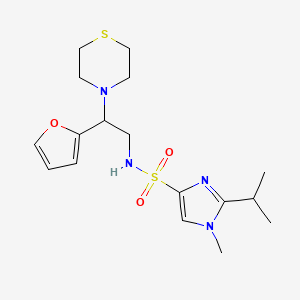
![N-Benzyl-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2917187.png)
![N-(5-chloro-2-methoxyphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2917190.png)
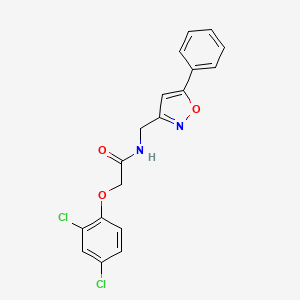
![N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2917192.png)
![5-Benzyl-8-(5-bromo-2-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2917193.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2917194.png)